Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride
CAS No.: 68400-35-1
Cat. No.: VC18431332
Molecular Formula: C14H16ClN3O4S
Molecular Weight: 357.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68400-35-1 |
|---|---|
| Molecular Formula | C14H16ClN3O4S |
| Molecular Weight | 357.8 g/mol |
| IUPAC Name | 4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]benzenesulfonic acid;hydrochloride |
| Standard InChI | InChI=1S/C14H15N3O4S.ClH/c1-9-7-12(15)14(21-2)8-13(9)17-16-10-3-5-11(6-4-10)22(18,19)20;/h3-8H,15H2,1-2H3,(H,18,19,20);1H |
| Standard InChI Key | BLQJKDFPGRNLAR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)OC)N.Cl |
Introduction
Chemical Identification and Structural Characteristics
Molecular Composition
The monohydrochloride derivative of 4-[(4-amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid is synthesized by protonating the amino group of the parent compound with hydrochloric acid. Key structural features include:
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Azo group (-N=N-): Facilitates conjugation and light absorption, critical for dye applications .
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Sulfonic acid group (-SOH): Enhances water solubility and stability.
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Methoxy and methyl substituents: Influence electronic effects and steric hindrance .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 357.81 g/mol | |
| Density | 1.40 g/cm³ | |
| pKa | -1.15 (predicted) |
Synthesis and Industrial Production
Diazotization and Coupling
The synthesis involves a two-step process:
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Diazotization: 4-Amino-5-methoxy-2-methylaniline is treated with sodium nitrite () and hydrochloric acid () at 0–5°C to form a diazonium salt.
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Azo Coupling: The diazonium salt reacts with benzenesulfonic acid under alkaline conditions (pH 8–10) to yield the azo compound. Subsequent treatment with HCl produces the monohydrochloride salt.
Industrial Optimization:
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Temperature Control: Maintained below 10°C to prevent decomposition.
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Purification: Recrystallization from ethanol-water mixtures ensures >95% purity.
Physicochemical Properties
Solubility and Stability
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Water Solubility: High due to the sulfonic acid and hydrochloride groups (≈50 g/L at 25°C) .
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Thermal Stability: Decomposes at 250°C without melting, attributed to strong intermolecular interactions.
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pH Sensitivity: Protonation state varies with pH, affecting solubility and reactivity .
Table 2: Comparative Properties of Base vs. Hydrochloride
| Property | Base Compound | Monohydrochloride |
|---|---|---|
| Molecular Weight | 321.35 g/mol | 357.81 g/mol |
| Solubility in Water | Moderate (≈20 g/L) | High (≈50 g/L) |
| Melting Point | Not observed (decomposes) | Not observed (decomposes) |
Applications in Industry and Research
Dye and Pigment Manufacturing
The compound’s intense coloration (λ<sub>max</sub> ≈ 480 nm) makes it suitable for:
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Textile Dyes: Imparts red-orange hues with excellent wash-fastness.
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Inkjet Inks: Compatible with aqueous formulations due to high solubility .
Biological Staining
In microscopy, the hydrochloride form binds to cellular components, enhancing contrast in histopathological samples. Studies report its efficacy in highlighting cytoplasmic structures in plant and animal tissues.
Pharmaceutical Research
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
Conditions:
Performance:
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